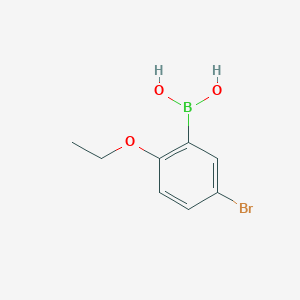

5-Bromo-2-ethoxyphenylboronic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-ethoxyphenylboronic acid typically involves the borylation of 5-bromo-2-ethoxyphenyl derivatives. One common method is the reaction of 5-bromo-2-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Bromo-2-ethoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Medicine: Used in the synthesis of pharmaceutical intermediates.

Industry: Employed in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-methoxyphenylboronic acid

- 2-Ethoxyphenylboronic acid

- 3-Bromophenylboronic acid

Uniqueness

5-Bromo-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules .

Biological Activity

5-Bromo-2-ethoxyphenylboronic acid (C8H10BBrO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C8H10BBrO3

- Molecular Weight : 227.98 g/mol

- CAS Number : 1451391-70-0

The biological activity of this compound is primarily attributed to its role in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for synthesizing complex organic molecules, including potential pharmaceuticals. The mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

This ability to form stable carbon-carbon bonds makes it a valuable intermediate in drug development and synthesis .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit key enzymes involved in cancer progression, such as proteasomes and certain kinases. For instance, studies have shown that boronic acids can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Antibacterial and Antiviral Effects

Boronic acids are known for their antibacterial and antiviral activities. They can disrupt bacterial cell walls and inhibit viral replication by targeting specific viral proteins or enzymes essential for the viral life cycle . The presence of bromine and ethoxy groups in this compound may enhance its potency against microbial pathogens.

Study on Antitumor Activity

A study conducted by Meenukutty et al. explored the synthesis of novel Schiff bases derived from 5-bromo salicylaldehyde and β-alanine, highlighting the potential of boron-containing compounds in cancer therapy. The results demonstrated that these compounds exhibited significant antitumor activity and could serve as lead compounds for developing new anticancer drugs .

Inhibition of BRD9 Bromodomain

Another investigation focused on the interaction of boronic acids with bromodomains, particularly BRD9. The study revealed that certain derivatives could displace BRD9 from chromatin without exhibiting cytotoxic effects on human embryonic kidney cells (HEK293). This suggests a potential therapeutic application in targeting epigenetic regulators involved in cancer .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antibacterial | Inhibition of key enzymes, apoptosis induction |

| 5-Bromo-3-chloro-2-ethoxyphenylboronic acid | Similar to above | Suzuki-Miyaura coupling reactions |

| General Boronic Acids | Antiviral, Antifungal | Disruption of cell wall integrity |

Q & A

Basic Questions

Q. What spectroscopic methods are commonly employed for structural characterization of 5-Bromo-2-ethoxyphenylboronic acid?

- Answer: Comprehensive structural analysis typically involves Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., B-O stretching at ~1340 cm⁻¹) and UV-vis spectroscopy to study electronic transitions. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) resolves substituent positions and boron coordination, while FT-Raman spectroscopy complements vibrational analysis. For example, dimerization effects can be detected via shifts in B-O vibrational modes .

Q. What safety protocols are critical when handling this compound?

- Answer: Key precautions include:

- Storage: Keep in a dry, ventilated environment at 0–6°C to prevent decomposition .

- Personal Protection: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Handling: Avoid dust inhalation (use fume hoods) and exposure to moisture, which may trigger boroxine formation .

- Waste Disposal: Neutralize with alkaline solutions (e.g., NaOH) before disposal to minimize environmental impact .

Q. What are the standard synthetic routes for this compound?

- Answer: While direct synthesis details are scarce in the evidence, analogous boronic acids are often prepared via:

- Miyaura Borylation: Halogenated precursors (e.g., 5-bromo-2-ethoxyphenyl bromide) react with bis(pinacolato)diboron under palladium catalysis .

- Oxidative Hydrolysis: Boronic ester intermediates (e.g., from Grignard reactions) are hydrolyzed using H₂O₂ in ethanol/water mixtures .

Post-synthesis, purification via column chromatography (silica-free matrices) is recommended to avoid irreversible binding .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s structural dynamics?

- Answer: Density functional theory (DFT) calculations predict monomer-dimer equilibria by analyzing bond angles, vibrational frequencies, and stabilization energies. For instance, dimer formation via B-O-B bridging is energetically favorable (ΔG ≈ −15 kJ/mol), as shown by Sas et al. (2015). Computational models also simulate NMR chemical shifts and UV-vis spectra, validating experimental data .

Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions using this boronic acid, and how are they addressed?

- Answer: Challenges include:

- Steric Hindrance: The ethoxy and bromo groups may slow coupling with bulky aryl halides. Mitigation involves using electron-rich ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Protodeboronation: Acidic or protic conditions can degrade the boronic acid. Anhydrous solvents (THF, DMF) and weak bases (K₂CO₃) improve stability .

- Side Reactions: Competitive debromination is minimized by optimizing Pd catalyst loading (1–5 mol%) and avoiding excess base .

Q. How do structural modifications (e.g., substituent variation) impact this compound’s reactivity and applications?

- Answer: Modifications such as replacing the ethoxy group with methoxy or fluoro substituents alter electronic and steric profiles:

- Electron-Withdrawing Groups (e.g., -F): Enhance oxidative stability but reduce nucleophilicity in cross-coupling .

- Bulkier Substituents: Improve selectivity in asymmetric synthesis but may require tailored catalysts (e.g., Buchwald ligands) .

Comparative studies of analogs (e.g., 5-bromo-2-fluorophenylboronic acid) reveal trade-offs between reactivity and stability .

Q. Methodological Considerations

Q. What analytical strategies resolve contradictions in spectroscopic data for boronic acids?

- Answer: Discrepancies in NMR or IR spectra often stem from hydration/dehydration states or dimerization. Strategies include:

- Variable-Temperature NMR: Monitors dynamic equilibria (e.g., dimer dissociation at >60°C) .

- Deuterated Solvent Screening: DMSO-d₆ stabilizes monomers, while CDCl₃ promotes dimer formation .

- Combined XRD/DFT: Single-crystal X-ray diffraction validates computational predictions of bond lengths and angles .

Properties

IUPAC Name |

(5-bromo-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWQJPWDAQROND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391832 | |

| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-82-7 | |

| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.